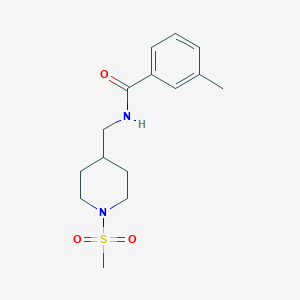

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-12-4-3-5-14(10-12)15(18)16-11-13-6-8-17(9-7-13)21(2,19)20/h3-5,10,13H,6-9,11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYPMJNJYPRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine-4-carbaldehyde

Piperidine-4-carbaldehyde is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).

- Molar Ratio : Piperidine-4-carbaldehyde : MsCl : TEA = 1 : 1.2 : 1.5

- Temperature : 0°C → 25°C (gradual warming)

- Time : 4–6 hours

- Yield : 85–92%

Analytical Data :

- 1H-NMR (CDCl3): δ 9.72 (s, 1H, CHO), 3.45–3.30 (m, 2H, NCH2), 2.95 (s, 3H, SO2CH3), 2.80–2.65 (m, 2H), 2.20–1.90 (m, 3H), 1.70–1.50 (m, 2H).

Reductive Amination to Form (1-(Methylsulfonyl)piperidin-4-yl)methanamine

Conversion of Aldehyde to Primary Amine

The aldehyde intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) or ammonium acetate in methanol/ethanol.

- Reagents : 1-(Methylsulfonyl)piperidine-4-carbaldehyde (1 eq), ammonium acetate (3 eq), NaBH3CN (1.5 eq)

- Solvent : Methanol (0.1 M)

- Conditions : Stir at 25°C for 12–16 hours

- Workup : Neutralization with 1M HCl, extraction with ethyl acetate

- Yield : 78–85%

Key Analytical Metrics :

- HPLC Purity : >98%

- MS (ESI+) : m/z 221.1 [M+H]+

Synthesis of 3-Methylbenzoyl Activated Derivatives

Acid Chloride Formation

3-Methylbenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride under reflux.

- Reagents : 3-Methylbenzoic acid (1 eq), SOCl2 (3 eq), catalytic DMF

- Conditions : Reflux in anhydrous DCM for 2–4 hours

- Yield : 95–99% (quantitative conversion)

NHS Ester Activation

Alternative activation using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC):

- Reagents : 3-Methylbenzoic acid (1 eq), NHS (1.2 eq), DCC (1.5 eq)

- Solvent : THF or DCM

- Yield : 90–94%

Amide Bond Formation

Coupling with (1-(Methylsulfonyl)piperidin-4-yl)methanamine

The activated 3-methylbenzoyl derivative reacts with the primary amine under mild conditions.

- Reagents : 3-Methylbenzoyl NHS ester (1 eq), amine (1.2 eq), TEA (2 eq)

- Solvent : DCM or THF (0.1 M)

- Conditions : Stir at 25°C for 4–6 hours

- Workup : Wash with 1M HCl, brine; purify via recrystallization (ethanol/water)

- Yield : 82–88%

Critical Data :

- Melting Point : 145–147°C

- 1H-NMR (DMSO-d6): δ 8.45 (t, 1H, NH), 7.75–7.65 (m, 2H, ArH), 7.45–7.35 (m, 2H, ArH), 3.40–3.20 (m, 4H, NCH2 and SO2CH3), 2.95 (s, 3H, CH3), 2.30 (s, 3H, ArCH3), 2.10–1.80 (m, 4H), 1.60–1.40 (m, 2H).

- 13C-NMR : δ 167.5 (CO), 138.2, 132.1, 129.8, 128.4 (ArC), 52.3 (NCH2), 44.1 (SO2CH3), 34.5, 30.2, 21.5 (CH3).

Alternative Routes and Catalytic Methods

Fixed-Bed Continuous Flow Synthesis

Adapted from CN101362707A, this method enables one-step amidation under high-pressure conditions:

Conditions :

- Catalyst : Calcium hydroxide-phosphatic rock on activated carbon

- Temperature : 380°C

- Pressure : 4.0 MPa

- Space Velocity : 15 h−1

- Yield : 96% (crude), 92% (purified)

Advantages :

- Continuous process with minimal waste

- High selectivity (>98%)

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

Reduction: : The amide group can be reduced to form an amine.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions, often with the presence of a base.

Major Products Formed

Oxidation: : 3-methylbenzoic acid

Reduction: : 3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzylamine

Substitution: : Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has potential applications in various fields:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives may exhibit biological activity, such as enzyme inhibition or receptor binding.

Medicine: : It could serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of pain management or inflammation.

Industry: : It may find use

Biological Activity

3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18N2O3S

- Molecular Weight : 282.36 g/mol

The presence of a piperidine ring and a methylsulfonyl group suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes involved in neurotransmission and neuroprotection. The piperidine moiety may enhance binding affinity to CNS targets, while the benzamide structure could influence the compound's pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including:

- HeLa (cervical carcinoma)

- A549 (lung adenocarcinoma)

- HCT116 (colorectal carcinoma)

In vitro assays demonstrated that the compound induces apoptosis through mitochondrial pathways and inhibits angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induces apoptosis |

| A549 | 8.7 | Inhibits proliferation |

| HCT116 | 12.3 | Disrupts angiogenesis |

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, potentially through modulation of the NF-kB signaling pathway.

Case Studies

- In Vivo Efficacy in Tumor Models : In a study involving xenograft models of colorectal cancer, administration of this compound resulted in significant tumor reduction compared to controls, indicating its potential as a therapeutic agent.

- CNS Penetration Studies : Pharmacokinetic studies revealed that the compound effectively crosses the blood-brain barrier (BBB), making it a suitable candidate for CNS-targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound’s closest structural analogues include derivatives with sulfonamide, benzamide, or piperidine-based substituents. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52, ) shares a sulfonamide group and heterocyclic framework . Another analogue, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), replaces sulfonamide with a benzamide group, highlighting the impact of substituents on solubility and target binding .

Key Observations :

Impact of Sulfonyl vs. Benzamide Groups: Sulfonamide-containing compounds (e.g., Example 52) often exhibit enhanced solubility and metabolic stability compared to benzamide derivatives . The methylsulfonyl group in the target compound may improve membrane permeability due to its polar yet non-ionizable nature.

Fluorine Substitution: Fluorinated analogues (Examples 52, 53) demonstrate higher thermal stability (e.g., Example 52: MP 175–178°C) compared to non-fluorinated benzamides, likely due to increased molecular rigidity and intermolecular interactions .

Synthetic Complexity :

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how can purity be maximized?

The synthesis typically involves a multi-step approach:

- Amide bond formation : React 3-methylbenzoyl chloride with 1-(methylsulfonyl)piperidin-4-yl)methylamine using coupling reagents like HBTU or BOP in anhydrous THF or DMF .

- Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility, while triethylamine aids in neutralizing HCl byproducts .

- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethyl methyl ketone yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- NMR spectroscopy :

- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for piperidine-CH₃, δ 2.3–2.5 ppm for benzamide-CH₃) and sulfonyl protons (δ 3.1–3.3 ppm) .

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm, methylsulfonyl (SO₂CH₃) at ~40 ppm .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 351.4) .

- X-ray crystallography : Resolves piperidine chair conformation and dihedral angles between aromatic rings (e.g., 89.1° in analogs) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme inhibition : Screen against kinases (e.g., Akt isoforms) using ADP-Glo™ assays .

- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperidine-sulfonyl motifs) .

- Cellular viability : MTT assays in cancer cell lines (IC₅₀ values) to assess antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions between solubility and bioactivity data?

- Solubility optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomal encapsulation) to enhance aqueous solubility without altering activity .

- Structure-activity trade-offs : Introduce polar groups (e.g., hydroxyl) to the benzamide ring while monitoring SAR via SPR binding assays .

- Data validation : Compare pharmacokinetic profiles (e.g., logP via shake-flask method) with in vitro activity to identify false negatives .

Q. What strategies address structural ambiguities in analogs of this compound?

- Molecular dynamics simulations : Predict binding poses with Akt1/Akt2 to rationalize selectivity (e.g., dihedral angle adjustments for reduced keratinocyte toxicity) .

- Crystallographic studies : Resolve piperidine ring puckering (half-chair vs. boat) and sulfonyl group orientation using synchrotron X-ray diffraction .

- Vibrational spectroscopy : Compare experimental FT-IR spectra (e.g., C=O stretch at ~1650 cm⁻¹) with DFT-calculated values to validate tautomeric forms .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

- Substituent modulation : Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Isotope labeling : Use deuterated methyl groups (CD₃) to track metabolic hotspots via LC-MS/MS .

- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify half-life (t₁/₂) using NADPH cofactors .

Q. What methodologies elucidate the compound’s mechanism of action in neuropharmacology?

- Patch-clamp electrophysiology : Test modulation of ion channels (e.g., TRPV1) in dorsal root ganglion neurons .

- Transcriptomics : RNA-seq of treated neuronal cells to identify pathways (e.g., NF-κB or MAPK) .

- In vivo PET imaging : Radiolabel with ¹¹C or ¹⁸F to track brain penetration and target engagement in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.